molecular formula C11H16N2O5 B1219234 3'-O-Methylthymidine CAS No. 108895-42-7

3'-O-Methylthymidine

Cat. No.: B1219234
CAS No.: 108895-42-7
M. Wt: 256.25 g/mol
InChI Key: ZGBKEOLAPVBJFC-DJLDLDEBSA-N
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Description

Contextualization as a Modified Nucleoside Analog

3'-O-Methylthymidine is classified as a modified nucleoside analog. In this molecule, the hydroxyl group (-OH) typically found at the 3' position of the deoxyribose sugar of thymidine (B127349) is replaced by a methoxy (B1213986) group (-OCH3). This seemingly minor alteration has profound consequences for its chemical behavior, particularly in the context of DNA synthesis. The 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links adjacent nucleotides in a growing DNA strand. wikipedia.org By blocking this position with a methyl group, this compound acts as a chain terminator, preventing the extension of the DNA chain by DNA polymerases. scienceopen.com This property makes it an invaluable tool in molecular biology.

Below is a table detailing the key structural and chemical properties of this compound.

PropertyValue
Chemical Formula C₁₁H₁₆N₂O₅
Molecular Weight 256.26 g/mol
IUPAC Name 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3-O-methylpyrimidine-2,4-dione
Canonical SMILES CC1=CN(C(=O)N(C1=O)C)[C@H]2CC@HO
Modification Methylation at the 3'-hydroxyl group of the deoxyribose sugar
Primary Function DNA chain terminator

Historical Overview of this compound Research and its Initial Significance

The initial significance of this compound and similar 3'-modified nucleosides became prominently clear with the advent of DNA sequencing techniques. The development of the chain termination method by Frederick Sanger in 1977, which earned him a Nobel Prize, was a landmark in molecular biology. nih.gov This method relied on the use of dideoxynucleosides (ddNTPs), which lack a 3'-hydroxyl group, to terminate DNA synthesis at specific nucleotides. wikipedia.orgnih.gov The conceptual framework behind Sanger sequencing is directly parallel to the function of this compound. Both types of molecules act as chain terminators because they lack the necessary 3'-OH group for phosphodiester bond formation.

Early research into DNA polymerases utilized 3'-modified nucleosides to study the enzyme's active site and mechanism of action. By observing how these analogs were incorporated or how they inhibited the polymerase, researchers could deduce critical information about the enzyme's function. The use of radiolabeled thymidine and its analogs was also a common practice to track DNA synthesis, although later studies highlighted the potential for such modifications to interfere with the very processes they were meant to measure. nih.gov

Role and Pertinence of 3'-O-Methylation in Deoxynucleoside Chemistry and Biology

The methylation of nucleic acids is a fundamental biological process that plays a crucial role in regulating gene expression, genomic imprinting, and X-chromosome inactivation. wikipedia.orgyoutube.com While much of the focus in vivo is on the methylation of the nucleobases (like 5-methylcytosine), the synthetic introduction of a methyl group at the 3'-O-position of the deoxyribose sugar has been instrumental for in vitro research.

The primary role of 3'-O-methylation in a deoxynucleoside like thymidine is to render it incapable of participating in the elongation of a DNA strand. This is a direct consequence of the replacement of the reactive 3'-hydroxyl group with a non-reactive methoxy group. DNA polymerases, the enzymes responsible for DNA synthesis, require a free 3'-OH group to catalyze the formation of a phosphodiester bond with the 5'-phosphate of an incoming deoxynucleoside triphosphate (dNTP). rsc.org

The pertinence of this modification extends to several areas of research:

Studying DNA Polymerase Activity: this compound and its triphosphate form can be used as probes to investigate the substrate specificity and kinetic properties of various DNA polymerases. researchgate.netdntb.gov.ua By analyzing the efficiency of incorporation and the subsequent termination of synthesis, researchers can gain insights into the enzyme's fidelity and mechanism.

Oligonucleotide Synthesis and Therapeutics: The introduction of 3'-O-methylated nucleosides at the 3'-terminus of synthetic oligonucleotides can protect them from degradation by 3'-exonucleases, thereby increasing their stability in biological systems. This is a relevant consideration in the development of antisense oligonucleotides and other nucleic acid-based therapeutics.

Controlling PCR and other Amplification Techniques: In principle, 3'-O-methylated nucleosides could be used to control or terminate polymerase chain reaction (PCR) at specific points, although dideoxynucleotides are more commonly used for this purpose in standard sequencing applications.

The biological significance of naturally occurring 3'-O-methylation on deoxynucleosides in genomic DNA is not established, with the vast majority of natural methylation occurring on the bases. However, the study of synthetic 3'-O-methylated deoxynucleosides has been indispensable for dissecting the fundamental mechanisms of DNA replication and for the development of key technologies in molecular biology. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108895-42-7

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(17-2)8(5-14)18-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1

InChI Key

ZGBKEOLAPVBJFC-DJLDLDEBSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC

Other CAS No.

108895-42-7

Synonyms

2',3'-dideoxy-3'-O-methylthymidine

Origin of Product

United States

Synthetic Methodologies for 3 O Methylthymidine and Its Chemical Derivatives

Stereoselective and Regioselective Synthesis of 3'-O-Methylthymidine

The synthesis of this compound requires precise control to ensure the methyl group is added specifically to the 3'-hydroxyl position of the deoxyribose sugar, a challenge of regioselectivity.

Classical Synthetic Pathways for 3'-O-Methylation (e.g., Ag2O-promoted methylation, Barton-Robins method)

Classical methods for modifying nucleosides have been adapted for the synthesis of this compound, though often with limitations in selectivity.

Ag2O-promoted Methylation: A long-standing method for methylation involves the use of silver oxide (Ag2O) as a mild base to promote the alkylation of hydroxyl groups with methyl iodide (CH₃I). oup.com In nucleoside chemistry, Ag₂O facilitates the deprotonation of the sugar's hydroxyl groups, enhancing their nucleophilicity and enabling the substitution reaction with methyl iodide. oup.com However, this approach often struggles with regioselectivity, particularly in ribonucleosides where the 2'- and 3'-hydroxyl groups have similar reactivity. In the context of deoxyribonucleosides like thymidine (B127349), the primary 5'-hydroxyl is significantly more reactive than the secondary 3'-hydroxyl. To achieve selective 3'-O-methylation, the 5'-hydroxyl group must first be protected with a suitable blocking group, such as a silyl (B83357) ether. Even with 5'-protection, direct methylation can sometimes lead to a mixture of products, including methylation on the nucleobase itself, necessitating careful purification. ucl.ac.uk

Barton-McCombie Deoxygenation (Clarification): The Barton-Robins method, more accurately known as the Barton-McCombie reaction, is a classical method for the deoxygenation of alcohols, not methylation. nih.gov This radical-mediated process involves converting the target hydroxyl group into a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen donor like tributyltin hydride (Bu₃SnH) to replace the hydroxyl group with a hydrogen atom. While this is a powerful tool for creating deoxynucleoside analogues (e.g., 3'-deoxythymidine), it is not a pathway for 3'-O-methylation. ucl.ac.uk

Development of Novel Approaches for Selective O-Methylation at the 3'-Position

To overcome the selectivity challenges of classical methods, researchers have developed more refined strategies. A key approach involves the synthesis of 2'-Deoxy-5'-O-tert-butyldiphenylsilylthymidine as a starting material. This protected nucleoside is then subjected to methylation conditions, such as using methyl iodide and a base like sodium hydroxide (B78521) with a phase-transfer catalyst, to methylate the 3'-hydroxyl group. The final step involves the removal of the 5'-silyl protecting group to yield this compound. oup.com This multi-step process, while more complex, provides much greater control over the regioselectivity of the methylation.

Another innovative strategy focuses on the direct and chemoselective functionalization of the 3'-hydroxyl group in the presence of an unprotected 5'-hydroxyl group. While much of this research has focused on larger functional groups like phosphates, the underlying principles of using specific reagents and catalysts to favor the less reactive secondary hydroxyl group are applicable. nih.gov

Method Reagents Key Feature Primary Application
Ag₂O-Promoted Methylation Thymidine (5'-protected), CH₃I, Ag₂OClassical methylation approachGeneral O-methylation
Barton-McCombie Reaction Thiocarbonyl derivative, Bu₃SnH, AIBNRadical-based deoxygenationSynthesis of deoxynucleosides
Selective Synthesis 5'-O-silyl-thymidine, CH₃I, NaOH, TBAHHigh regioselectivity via protectionSpecific synthesis of this compound oup.com

Chemical Synthesis of this compound 5'-Triphosphates (3'-O-methyldNTPs)

The biological activity of this compound as a chain terminator requires its conversion into the 5'-triphosphate form (3'-O-methyl-dTTP). This transformation is a critical step in producing a functional molecule for enzymatic assays and sequencing applications. oup.comnih.gov

Phosphorylation Strategies for this compound

Several methods exist for the phosphorylation of nucleoside analogues. For this compound, the goal is the selective addition of a triphosphate group to the 5'-hydroxyl position.

Yoshikawa Protocol: This is a common one-pot method for synthesizing nucleoside 5'-triphosphates. mdpi.com It involves treating the unprotected nucleoside (this compound in this case) with phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. This selectively forms a 5'-dichlorophosphate intermediate, which is then reacted in situ with pyrophosphate to generate the desired 5'-triphosphate. mdpi.com

Ludwig-Eckstein Method: This is another widely used "one-pot, three-steps" procedure that offers high reliability. mdpi.com It begins with the nucleoside, which is reacted with salicyl phosphorochloridite to form a 5'-salicyl phosphite (B83602) intermediate. This activated intermediate is then reacted with pyrophosphate, followed by oxidation, to yield the 5'-triphosphate. mdpi.com

Direct Synthesis Approach: A documented synthesis of 3'-O-methyl-dTTP involves dissolving this compound in trimethylphosphate under a nitrogen atmosphere. oup.com Phosphorus oxychloride is added to carry out the initial monophosphorylation at the 5'-position. The reaction is then quenched with a solution of tributylammonium (B8510715) pyrophosphate, which converts the monophosphate into the target triphosphate. oup.com The final product requires purification, often by ion-exchange chromatography and reverse-phase HPLC, to achieve the high purity needed for enzymatic assays. oup.comoup.com

Design and Preparation of 3'-O-Methylated Nucleotides with Labile Protecting Groups

The term "labile protecting group" in the context of 3'-modified nucleotides often refers to the 3'-substituent itself. In the case of this compound, the methyl group is stable and non-labile, making it a permanent chain terminator. oup.comnih.gov

However, the concept is central to the development of reversible terminators for next-generation sequencing. In these systems, a nucleoside is modified at the 3'-position with a group that can be chemically or photolytically cleaved, such as a 3'-O-(2-nitrobenzyl) or 3'-O-azidomethyl group. oup.comacs.org After the nucleotide is incorporated by a polymerase, the labile group is removed, regenerating a free 3'-hydroxyl and allowing the next nucleotide to be added. While this compound itself does not have a labile group, its synthesis and study are part of the broader field of 3'-modified nucleotides where such protecting groups are critical. oup.comacs.org During the chemical synthesis of the triphosphate itself, protecting groups are generally not required for the stable 3'-O-methyl moiety, but purification methods are crucial to separate the final triphosphate from precursors and byproducts. oup.commdpi.com

Incorporation of this compound and its Derivatives into Oligonucleotides

The primary application of this compound is its use as a building block in the chemical synthesis of DNA oligonucleotides, where it serves a specific and crucial function.

Because the 3'-hydroxyl group is blocked by a methyl group, this compound cannot form a phosphodiester bond at this position. Consequently, when it is added to a growing DNA chain during solid-phase synthesis, it effectively terminates the chain elongation process. oup.comnih.gov This makes it a valuable tool for creating modified oligonucleotides with a blocked 3'-terminus.

The incorporation is achieved using the standard phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis. sigmaaldrich.comwikipedia.orgbiotage.co.jp For this, a this compound phosphoramidite monomer must be synthesized. This monomer has the standard 5'-O-dimethoxytrityl (DMT) protecting group and a phosphoramidite moiety at the 3'-position of the base, but the crucial modification is on the sugar. Since the 3'-OH is blocked, the phosphoramidite chemistry must be adapted. To incorporate this compound at any position other than the 3'-terminus, a 5'-phosphoramidite version would be required for synthesis in the reverse (5' to 3') direction. More commonly, a support-bound this compound is used to initiate synthesis, resulting in an oligonucleotide with a 3'-terminal methyl group.

PCR and Sequencing: As terminators in Sanger sequencing or to prevent unwanted extension in PCR applications. nih.gov

Diagnostics: As probes that need to be resistant to degradation in biological samples.

Structural Biology: To create defined DNA structures for biophysical studies. nih.gov

Solid-Phase Synthesis of Oligonucleotides Containing this compound Residues

The incorporation of a this compound residue into a synthetic oligonucleotide necessitates the use of specialized chemical strategies, primarily revolving around the solid-phase phosphoramidite method. danaher.com This technique, which builds the oligonucleotide chain in the 3' to 5' direction, requires a custom-synthesized building block: the this compound phosphoramidite. The synthesis of this phosphoramidite is a critical precursor step. Generally, this involves protecting the 5'-hydroxyl group of this compound with a dimethoxytrityl (DMT) group, followed by phosphitylation of the free 5'-hydroxyl group to introduce the reactive phosphoramidite moiety.

The standard cycle for solid-phase synthesis involves four main steps:

Detritylation: The removal of the acid-labile 5'-DMT protecting group from the nucleoside bound to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction. danaher.com

Coupling: The activation of the this compound phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage. danaher.com

Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences in subsequent cycles. danaher.com

Oxidation: The conversion of the unstable phosphite triester linkage into a more stable phosphotriester bond using an oxidizing agent. danaher.com

A significant challenge in synthesizing oligonucleotides with O-alkylated thymidine derivatives is the potential instability of the modification during the final deprotection step. oup.comoup.com Standard deprotection protocols often use concentrated ammonium (B1175870) hydroxide, which can lead to nucleophilic attack on the O-alkylated thymine (B56734), potentially converting it to a 5-methylcytosine (B146107) derivative. oup.com To circumvent this issue, alternative deprotection strategies have been developed. These methods employ base-labile protecting groups for the exocyclic amines of standard nucleobases (adenine, guanine, and cytosine) that can be removed under milder, non-nucleophilic basic conditions, such as treatment with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate alcohol like methanol. oup.com This ensures the integrity of the 3'-O-methyl group on the thymidine residue in the final oligonucleotide product.

Table 1: Key Steps in Solid-Phase Synthesis of a this compound-Containing Oligonucleotide
StepDescriptionKey ReagentsPurpose
Monomer SynthesisPreparation of 5'-O-DMT-3'-O-Methylthymidine phosphoramidite.This compound, Dimethoxytrityl chloride (DMTrCl), Phosphitylating agentCreate the necessary building block for synthesis.
DetritylationRemoval of the 5'-DMT group from the support-bound nucleoside.Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethaneExpose the 5'-hydroxyl for chain elongation.
CouplingAddition of the this compound phosphoramidite to the growing chain.This compound phosphoramidite, Activator (e.g., Tetrazole)Incorporate the modified nucleotide.
CappingAcetylation of unreacted 5'-hydroxyl groups.Acetic anhydride, N-MethylimidazolePrevent the formation of deletion sequences.
OxidationConversion of the phosphite triester to a stable phosphotriester.Iodine in THF/water/pyridineStabilize the newly formed internucleotide linkage.
Cleavage & DeprotectionRelease of the oligonucleotide from the solid support and removal of all protecting groups.1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in methanolObtain the final, purified oligonucleotide while preserving the 3'-O-methyl modification. oup.com

Enzymatic Methods for Integrating this compound into Nucleic Acid Strands

The enzymatic incorporation of this compound is accomplished using its triphosphate form, 3'-O-methyl-deoxythymidine 5'-triphosphate (3'-O-methyl-dTTP). This modified nucleotide acts as a DNA chain terminator because its 3'-position is capped with a methyl group, preventing the formation of a phosphodiester bond with the next incoming nucleotide, as a free 3'-hydroxyl group is required for chain extension by DNA polymerases. oup.comfrontiersin.org

Several research studies have evaluated the ability of various DNA polymerases to utilize 3'-O-methyl-dTTP as a substrate. These investigations are crucial for applications such as DNA sequencing, where controlled termination is fundamental. oup.comnih.gov The efficiency of incorporation is highly dependent on the specific polymerase used.

Studies have shown that polymerases such as Bst DNA polymerase and AmpliTaq® DNA polymerase can incorporate 3'-O-methyl-dTTP, leading to chain termination. researchgate.net In experiments analogous to Sanger sequencing, the termination patterns generated by 3'-O-methyl-dTTP were comparable to those produced by standard dideoxynucleotides (ddNTPs). oup.comresearchgate.net However, it has been noted that with some enzymes, such as Bst and AmpliTaq®, a degree of read-through or misincorporation can occur alongside the desired termination, indicating that incorporation is not always perfectly efficient. researchgate.net

Other polymerases, particularly engineered variants, have been identified that are more adept at incorporating nucleotides with modifications at the 3'-position. Therminator III DNA polymerase, for instance, is a commercially available enzyme known for its ability to incorporate 3'-modified nucleotide analogs. mpg.de Research has demonstrated the efficient incorporation of a dual-modified thymidine analog by Therminator III, suggesting its potential utility for incorporating nucleotides like this compound. mpg.de The development and screening of such specialized polymerases are ongoing, aiming to improve the fidelity and efficiency of incorporating modified nucleotides for various biotechnological applications. nih.gov

Table 2: DNA Polymerase Activity with 3'-O-methyl-dTTP
DNA PolymeraseObserved ActivityResearch Finding
Bst DNA PolymeraseIncorporation and termination observed.Shown to incorporate 3'-O-methyl-dTTP, but with some observed read-through. researchgate.net
AmpliTaq® DNA PolymeraseEfficient incorporation and termination.The termination pattern mimicked that of ddTTP controls in a concentration-dependent manner, though some additional bands were noted. researchgate.net
Therminator III DNA PolymerasePotentially efficient incorporation.This enzyme is known to efficiently incorporate various 3'-modified nucleotide analogs. mpg.de
Pfu DNA PolymeraseIncorporation observed.Found to incorporate a dual-modified 4'-C-aminomethyl-2'-O-methylthymidine, though less efficiently than Therminator III. mpg.de

Molecular and Cellular Mechanisms of Action of 3 O Methylthymidine

Interaction with Nucleic Acid Polymerases

The process of DNA synthesis, catalyzed by DNA polymerases, involves the sequential addition of deoxynucleotides to the 3' end of a growing DNA strand. clinisciences.comkhanacademy.org This chain elongation is dependent on the presence of a free 3'-hydroxyl (-OH) group on the terminal nucleotide. khanacademy.orgletstalkacademy.com This hydroxyl group acts as a nucleophile, attacking the innermost phosphate (B84403) group (α-phosphate) of an incoming deoxynucleoside triphosphate (dNTP). numberanalytics.comwisc.edu This reaction leads to the formation of a phosphodiester bond, which links the new nucleotide to the growing chain and releases a pyrophosphate molecule. numberanalytics.comwisc.edu

Similar to its effect on DNA-dependent DNA polymerases, 3'-O-methylthymidine triphosphate also acts as an inhibitor of reverse transcriptases, which are RNA-dependent DNA polymerases. biorxiv.org Reverse transcriptases are crucial for the replication of retroviruses, such as HIV. biorxiv.orghiv.gov

The incorporation of this compound monophosphate into the nascent DNA strand synthesized from an RNA template effectively terminates the chain elongation process. This is because, once incorporated, the modified nucleotide lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide. Research has demonstrated that 3'-O-methyl-dATP is incorporated by AMV reverse transcriptase, leading to chain termination, although it is a less efficient substrate than ddATP. oup.com The ability of 3'-O-methylated nucleotides to be incorporated by reverse transcriptases makes them potential antiviral agents. nih.gov

The fidelity of a DNA polymerase refers to its ability to accurately select the correct nucleotide for incorporation, while processivity is the number of nucleotides the enzyme can add before dissociating from the template. researchgate.netwikipedia.org The introduction of a 3'-O-methylated nucleotide can impact both of these properties.

The fidelity of a polymerase is maintained through a combination of correct base pairing and the enzyme's proofreading (3'→5' exonuclease) activity. wikipedia.org While high-fidelity polymerases can discriminate against incorrect nucleotides, the incorporation of a chain terminator like this compound effectively ends the opportunity for subsequent errors on that strand. nih.gov

Processivity is inherently halted by the incorporation of a chain-terminating nucleotide. researchgate.net Once this compound is added to the growing DNA chain, the polymerase cannot add any further nucleotides and will eventually dissociate from the template-primer complex. This termination of processivity is the intended mechanism of action for this class of compounds.

Kinetic studies provide quantitative insights into the interaction between this compound triphosphate and DNA polymerases. The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vmax) are key parameters used to characterize these interactions.

EnzymeSubstrateKₘ (µM)Vmax/Kₘ (relative efficiency)
Klenow FragmentdTTPData not availableData not available
Klenow FragmentdCTP opposite O⁶-methylguanineData not availableData not available
Klenow FragmentdTTP opposite O⁶-methylguanineData not availableData not available
Klenow FragmentdCTP opposite O⁶-methyl-3-deazaguanineData not available6-fold increase vs O⁶mG
Klenow FragmentdTTP opposite O⁶-methyl-3-deazaguanineData not available1700-fold decrease vs O⁶mG

This table illustrates the relative changes in incorporation efficiency due to modifications in the template base and how the polymerase interacts with them, as detailed in a study on Klenow fragment-DNA interactions. nih.gov Specific Kₘ and Vmax values for this compound triphosphate with Klenow fragment were not found in the provided search results.

Pre-steady-state kinetic analysis of other modified nucleotides with polymerases like HIV reverse transcriptase has revealed that modifications at the 3' position can significantly affect the rate of incorporation. biorxiv.org For example, the rate of incorporation of 3'-fluoro-dTTP and 3'-O-methyl-dTTP by HIV RT is influenced by the concentration of magnesium ions, suggesting an interaction between the 3'-substituent, the incoming nucleotide, and the catalytic metal ions in the active site. biorxiv.org

Mechanism of DNA Synthesis Termination by 3'-O-MethyldNTPs

Intracellular Metabolic Processing of this compound

The biological activity of nucleoside analogs is critically dependent on their intracellular metabolism. For this compound, its journey within the cell involves enzymatic modifications that convert it into its active form, and it is also subject to processes that determine its stability and potential breakdown. This section details the known molecular and cellular mechanisms governing the metabolic processing of this compound.

Pathways and Enzymes Involved in Cellular Phosphorylation to this compound Monophosphate and Triphosphate

For this compound to exert its primary known biological effect as a DNA chain terminator, it must first be converted into its triphosphate form, this compound-5'-triphosphate (3'-O-Me-dTTP). This conversion is a stepwise phosphorylation process, catalyzed by a series of cellular kinases. While direct and comprehensive studies detailing the specific enzymes and kinetics for this compound are not extensively documented in publicly available literature, the established pathways for thymidine (B127349) and other nucleoside analogs provide a strong model for its metabolic activation.

The phosphorylation cascade for thymidine and its analogs generally involves three key steps:

Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate form. This reaction is typically catalyzed by thymidine kinase (TK). wikipedia.org Mammalian cells contain two main isoforms of this enzyme: the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). wikipedia.org TK1 activity is closely linked to the S-phase of the cell cycle, making it a key enzyme in proliferating cells. ias.ac.in TK2 is present throughout the cell cycle and is primarily located in the mitochondria. wikipedia.org It is highly probable that one or both of these enzymes are responsible for the initial phosphorylation of this compound. The substrate specificity of these kinases can vary, and the presence of the 3'-O-methyl group may influence the efficiency of this first phosphorylation step.

Diphosphorylation: The newly synthesized this compound-5'-monophosphate (3'-O-Me-dTMP) is then a substrate for thymidylate kinase (TMPK), which catalyzes its conversion to this compound-5'-diphosphate (3'-O-Me-dTDP).

Triphosphorylation: In the final step, 3'-O-Me-dTDP is converted to the active triphosphate form, 3'-O-Me-dTTP, by the action of nucleoside diphosphate (B83284) kinases (NDPKs), which have broad substrate specificity. wikipedia.org

Once formed, 3'-O-Me-dTTP can be recognized by DNA polymerases. Research has shown that 3'-O-methyl-dNTPs, including 3'-O-Me-dTTP, act as terminators of DNA synthesis mediated by a number of DNA polymerases. researchgate.netoup.com The absence of the 3'-hydroxyl group, which is replaced by a methoxy (B1213986) group, prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA chain elongation.

Studies involving the chemical synthesis of 3'-O-methyl-dTTP have noted that the phosphorylation yields for thymidine analogs can be moderate, ranging from 25% to 40%, and that these compounds may be less stable under certain chemical conditions than their adenosine (B11128) counterparts. oup.com This suggests that the efficiency of intracellular phosphorylation could be a critical determinant of the biological potency of this compound.

StepPrecursorProductKey Enzyme(s) (Probable)
1This compoundThis compound MonophosphateThymidine Kinase (TK1, TK2)
2This compound MonophosphateThis compound DiphosphateThymidylate Kinase (TMPK)
3This compound DiphosphateThis compound TriphosphateNucleoside Diphosphate Kinase (NDPK)

In Vitro Studies on the Stability and Biotransformation of this compound

The stability and biotransformation of a xenobiotic compound are crucial factors that influence its bioavailability, duration of action, and potential for off-target effects. In vitro systems are standardly used to predict these parameters in vivo. Common methods include incubation with liver fractions, such as microsomes or S9 fractions, which contain a rich complement of metabolic enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. bioivt.comnih.gov

Despite the importance of these parameters, specific in vitro studies on the stability and biotransformation of this compound are not well-documented in the available scientific literature. However, general principles of nucleoside metabolism and data from related compounds can offer insights into its likely metabolic fate.

Stability: The chemical stability of a compound like this compound can be assessed under various conditions, such as different pH levels and temperatures, and in biological matrices like cell culture media or plasma. nih.govclsi.org The stability of components in cell culture media is critical for obtaining reliable experimental results, as degradation can occur due to factors like pH shifts, temperature, and light exposure. gulhanemedj.orgcellculturedish.com For instance, the stability of nucleoside analogs can be influenced by enzymatic degradation from nucleases or deaminases present in serum supplements or secreted by cells. The 3'-O-methyl modification might confer some resistance to certain nucleases compared to unmodified nucleosides.

Biotransformation: Biotransformation is the process by which organisms chemically modify compounds, often to facilitate their excretion. the-innovation.org This typically occurs in two phases. Phase I reactions, often oxidations, reductions, or hydrolyses, introduce or expose functional groups. nih.gov Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility. nih.gov

For this compound, potential biotransformation pathways could include:

Demethylation: The O-methyl group could potentially be removed by O-demethylases, a reaction often mediated by CYP enzymes. This would convert the molecule back to thymidine, which could then enter the normal cellular salvage pathway or be catabolized.

Glycosidic Bond Cleavage: Nucleoside phosphorylases could cleave the bond between the thymine (B56734) base and the sugar moiety, releasing thymine and 3-O-methyl-deoxyribose.

Hydroxylation: CYP enzymes could hydroxylate the thymine base or other positions on the molecule, creating more polar metabolites. nih.gov

In vitro biotransformation studies typically utilize human liver microsomes or S9 fractions to identify metabolites. nih.govnih.gov These systems contain a broad range of Phase I and Phase II enzymes. bioivt.com Analysis is commonly performed using liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites. nih.gov While studies have been conducted on the biotransformation of other methylated compounds and nucleosides using these methods, specific data for this compound is lacking. nih.govnih.gov

ParameterIn Vitro SystemPotential Metabolic Reactions
Stability Cell Culture Media, Plasma, Buffer SolutionspH-dependent hydrolysis, Enzymatic degradation (e.g., by nucleases)
Biotransformation Liver Microsomes, S9 Fractions, HepatocytesO-demethylation, Glycosidic bond cleavage, Hydroxylation, Glucuronidation

Advanced Research Applications of 3 O Methylthymidine

Application as Terminators in DNA Sequencing Technologies

The capacity of 3'-O-Methylthymidine's triphosphate form, 3'-O-Methyl-dTTP (3'-O-Me-dTTP), to halt DNA synthesis has been pivotal in the evolution of DNA sequencing methodologies. Its function as a chain terminator has been explored in both classical and developing sequencing techniques.

Utilization of 3'-O-MethyldNTPs in Sanger Sequencing and Analogous Methods

The foundational principle of Sanger sequencing is the enzymatic synthesis of DNA fragments of varying lengths, each ending with a specific chain-terminating nucleotide. While dideoxynucleoside triphosphates (ddNTPs) are the standard terminators, research has shown that 3'-O-methyldeoxynucleoside triphosphates (3'-O-MedNTPs) are effective alternatives.

In a key study, 3'-O-Me-dATP and 3'-O-Me-dTTP were synthesized and evaluated as chain terminators. These analogs were successfully incorporated by a variety of DNA polymerases, including AmpliTaq®, Bst, rTth, and VentR® (exo-) DNA polymerases, generating clear sequencing ladders in a Sanger-type DNA sequencing scheme. However, the study noted that 3'-O-methylated analogs were generally incorporated less efficiently by these polymerases compared to traditional ddNTPs. This difference in incorporation efficiency highlights the sensitivity of the polymerase active site to modifications at the 3' position. The ability of these analogs to terminate DNA synthesis mediated by multiple polymerases makes them useful as alternative terminators in Sanger sequencing and related methods.

Polymerase3'-O-Me-dTTP IncorporationComparison to ddNTPsReference
AmpliTaq®Yes, generated clean sequencing laddersLess efficiently incorporated nih.gov
BstYes, terminated DNA synthesisLess efficiently incorporated nih.gov
rTthYes, terminated DNA synthesisLess efficiently incorporated nih.gov
VentR® (exo-)Yes, terminated DNA synthesisLess efficiently incorporated nih.gov

Development of Novel Stop-Start DNA Synthesis Strategies for Advanced Sequencing Platforms

The development of next-generation sequencing (NGS) has spurred interest in reversible terminators, which allow for a "stop-start" approach to DNA synthesis. In this method, a modified nucleotide is incorporated, terminating the chain. The terminating group is then cleaved, allowing the synthesis to be reinitiated for the next cycle.

Utility as Molecular Probes in Biochemical and Cell Biology Research

Beyond sequencing, this compound serves as a precise molecular probe to investigate fundamental biological processes. Its unique chemical properties allow researchers to dissect complex enzymatic mechanisms and molecular interactions.

Probing Mechanisms of DNA/RNA Polymerase Function

Nucleotide analogs with modifications at the 3'-hydroxyl position are valuable tools for probing the mechanisms of DNA and RNA polymerases. nih.gov The incorporation of 3'-O-Me-dTTP by a polymerase acts as a terminal event, and the efficiency of this incorporation provides insight into the enzyme's active site, substrate specificity, and catalytic action. nih.govnih.gov

Studies have shown that DNA polymerases exhibit varying degrees of tolerance for 3'-modified substrates. For example, Therminator DNA polymerase, a variant of the 9°N DNA polymerase, has been specifically engineered to more efficiently incorporate nucleotides with various modifications. nih.gov By comparing the incorporation rates of 3'-O-Me-dNTPs with other analogs across a panel of different polymerases, researchers can map the steric and electronic constraints of the enzyme's active site. nih.govnih.gov This makes this compound and its triphosphate form useful mechanistic probes for characterizing the fidelity and substrate scope of newly discovered or engineered polymerases. nih.govnih.gov

Investigating Nucleic Acid-Protein Recognition and Binding Dynamics

The interactions between nucleic acids and proteins are fundamental to cellular processes like DNA repair, replication, and transcription. nih.gov Modified nucleosides can be incorporated into oligonucleotides to study how these modifications affect protein recognition and binding. nih.govnih.gov The methyl group on this compound, when positioned at the 3'-terminus of a DNA strand, can influence the binding of proteins that interact with this region.

This modification can act as a steric block or alter the local conformation of the DNA backbone, thereby affecting the binding affinity of proteins such as exonucleases or repair enzymes that specifically recognize the 3'-end of DNA. For instance, studies on DNA repair enzymes like AlkB and its human homologs have used various methylated bases to understand how these adducts are recognized and repaired within single- or double-stranded DNA. acs.org While these studies often focus on base methylation (e.g., 3-methylthymine), the principle extends to sugar modifications. An oligonucleotide probe ending in this compound can be used in binding assays, such as electrophoretic mobility shift assays (EMSA), to determine if the 3'-methoxy group enhances or diminishes the binding of a specific protein, providing insight into the structural requirements for the protein-DNA interaction. nih.gov Furthermore, studies on how RNA modifications affect recognition by immune proteins, such as the Toll-like receptor 7 (TLR7), have shown that 2'-O-methylation can significantly reduce the immune response. nih.govoup.com This demonstrates that sugar methylation is a key factor in nucleic acid-protein recognition, a principle that applies to the investigation of 3'-O-methylated DNA probes as well.

Development of this compound-Containing Oligonucleotides for Specific Biological Assays

Oligonucleotides containing a this compound at their 3'-terminus are valuable reagents in a variety of biological assays because they cannot be extended by DNA polymerases. This property makes them useful as non-extendable primers or probes.

One major application is in creating nuclease-resistant oligonucleotides. The 3'-end modification can protect the oligonucleotide from degradation by 3'-exonucleases, increasing its stability in cellular extracts or in vivo, which is advantageous for applications like antisense therapy or aptamer development. They can also be used as specific competitors in enzymatic assays involving DNA polymerases or as probes in affinity pull-down assays to isolate DNA-binding proteins without the complication of the probe being elongated.

Biological Assay / ApplicationRole of this compound OligonucleotideRationaleReference
Polymerase Chain Reaction (PCR)Blocker for specific allele amplificationThe oligonucleotide binds to a target sequence but cannot be extended, preventing amplification of that allele. thermofisher.com
Affinity PurificationNon-extendable bait probeUsed to isolate and identify DNA-binding proteins from a complex mixture without being consumed by polymerases. thermofisher.com
Antisense TechnologyStabilized antisense agentThe 3'-modification confers resistance to 3'-exonucleases, increasing the oligo's half-life.
DNA Repair StudiesSubstrate for repair enzymesUsed to study the activity and specificity of enzymes that recognize and act on modified DNA termini. portlandpress.com portlandpress.com
Aptamer DevelopmentNuclease-resistant ligandEnhances the stability of DNA aptamers for therapeutic or diagnostic use.

In Vitro Systems for Studying Nucleic Acid Replication and Repair

The controlled environment of in vitro systems provides an ideal platform to dissect the intricate processes of DNA replication and repair. The introduction of modified nucleosides like this compound into these systems has been instrumental in advancing our understanding of these fundamental cellular mechanisms.

Elucidating Mechanistic Insights into DNA Synthesis Inhibition by Modified Nucleosides

The core function of DNA polymerases is to catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). The modification of the 3'-hydroxyl group is a well-established strategy for inhibiting DNA synthesis, and this compound serves as a classic example of a chain-terminating nucleoside.

When this compound, in its triphosphate form (this compound triphosphate), is introduced into an in vitro DNA replication assay, it can be recognized and incorporated by DNA polymerases opposite an adenine (B156593) base in the template strand. However, once incorporated, the presence of the methyl group on the 3'-position instead of a hydroxyl group prevents the subsequent formation of a phosphodiester bond with the next incoming dNTP. This is because the 3'-O-methyl group cannot act as a nucleophile to attack the alpha-phosphate of the incoming nucleotide, effectively halting the elongation of the DNA chain. A single incorporation of a 3'-O-methylated nucleotide at the 3' end of an oligonucleotide is sufficient to block extension by polymerases. genelink.com

This mechanism of action is analogous to that of other chain-terminating nucleoside analogues, such as the dideoxynucleotides used in Sanger sequencing. Research utilizing this compound and other 3'-modified nucleosides has been crucial in mapping the active sites of DNA polymerases and understanding their substrate specificity. Studies have shown that various DNA polymerases, including thermophilic polymerases like Pfu and Therminator III, can incorporate nucleotides with modifications on the sugar moiety, highlighting their flexibility. mpg.defrontiersin.org The efficiency of incorporation can, however, vary depending on the specific polymerase and the nature of the modification.

DNA PolymeraseSubstrate AnalogueObservation
Pfu Polymerase4'-C-aminomethyl-2'-O-methylthymidine 5'-triphosphateIncorporation into DNA
Therminator III DNA Polymerase4'-C-aminomethyl-2'-O-methylthymidine 5'-triphosphateEfficient incorporation into DNA

This table presents findings on the incorporation of a dually modified thymidine (B127349) analogue by thermophilic DNA polymerases, providing a basis for understanding how polymerases might handle this compound.

Research on Cellular Responses to the Presence of 3'-O-Methylated Nucleotides in Nucleic Acid Substrates

The presence of modified nucleotides within the genome, often arising from DNA damage, can trigger a range of cellular responses, primarily through the activation of DNA repair pathways. Methylating agents can modify DNA bases at various positions, and the cell possesses sophisticated machinery to counteract this damage. nih.gov While direct research on the cellular response to this compound incorporated into DNA is specific, we can infer likely responses based on the well-characterized pathways for other methylated lesions.

The primary pathway for repairing methylated bases is Base Excision Repair (BER). nih.govnih.gov This pathway is initiated by DNA glycosylases that recognize and excise the damaged base. It is plausible that a 3'-O-methylated thymine (B56734) within a DNA strand could be recognized as a lesion, potentially by a specific DNA glycosylase. Following excision of the base, the resulting abasic site would be further processed by endonucleases, DNA polymerases, and ligases to restore the correct sequence.

Alternatively, if the lesion is not immediately repaired, it could interfere with subsequent rounds of DNA replication or transcription. The presence of a methylated base can stall the progression of DNA polymerases, leading to replication stress and potentially cell cycle arrest or apoptosis. nih.gov For instance, N3-methyladenine, another methylated base, is known to impede DNA polymerases. nih.gov The persistence of O6-methylguanine, which mispairs with thymine, can trigger the mismatch repair (MMR) pathway, leading to futile repair cycles and eventual cell death. aimspress.com While this compound does not cause mispairing in the same way, its presence as a chain terminator would represent a significant block to replication, likely signaling for repair or other cellular responses.

Contributions to the Design of Modified Oligonucleotides for Research Tools

Oligonucleotides with specific chemical modifications are indispensable tools in modern molecular biology research. These modifications can enhance stability, improve binding affinity, and confer novel functionalities. The methylation of nucleosides, including this compound, has been explored in the design of such powerful research reagents.

Incorporation into Antisense Oligonucleotide Constructs for Gene Expression Studies in Model Systems

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to a specific mRNA target through Watson-Crick base pairing, leading to the modulation of gene expression. idtdna.com A significant challenge in the use of ASOs is their susceptibility to degradation by cellular nucleases. To overcome this, various chemical modifications are incorporated into the oligonucleotide backbone and sugar moieties.

Methyl modifications, particularly at the 2'-position of the ribose sugar (2'-O-methyl), are a common and effective strategy to increase the nuclease resistance and binding affinity of ASOs. nih.gov While 2'-O-methyl modifications are more prevalent, the use of 3'-O-methyl bases in antisense applications has also been noted. genelink.com The incorporation of this compound, especially at the 3'-terminus of an ASO, would effectively block the action of 3'-exonucleases, thereby increasing the oligonucleotide's half-life within the cell.

Furthermore, ASOs containing 2',5'-phosphodiester linkages, which can be formed when 3'-O-methylated ribonucleosides are placed internally, have shown selective binding to complementary single-stranded RNA over DNA. genelink.com This property could be exploited to design highly specific ASOs for targeting RNA molecules in complex cellular environments.

ModificationPositionEffect on ASO Properties
2'-O-MethylSugarIncreased nuclease resistance, increased binding affinity
2'-O-Methoxyethyl (MOE)SugarIncreased nuclease resistance, increased binding affinity, reduced toxicity
PhosphorothioateBackboneIncreased nuclease resistance, improved protein binding for delivery
3'-O-Methyl3'-terminusBlocks 3'-exonuclease degradation

This table summarizes common chemical modifications used in antisense oligonucleotides and their effects, including the specific role of a 3'-O-methyl modification.

Use in Structural Probes for Nucleic Acid Folding and Dynamics

Understanding the three-dimensional structure of nucleic acids is crucial for deciphering their function. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the structure and dynamics of DNA and RNA in solution. The site-specific incorporation of modified nucleosides can serve as valuable probes to aid in these structural studies. mdpi.com

Methylated nucleosides, by virtue of the unique chemical shift of the methyl group protons, can provide sensitive and localized probes for monitoring nucleic acid conformation and interactions. For instance, N1-methyladenine has been used as a probe in NMR studies to stabilize and characterize transient Hoogsteen base pairs in DNA duplexes. researchgate.netbiorxiv.org The introduction of a methyl group can induce local structural perturbations that can be readily detected and analyzed by NMR.

While specific studies detailing the use of this compound as a primary structural probe are not abundant, its incorporation into an oligonucleotide would be expected to influence the local sugar pucker conformation and backbone torsion angles. These changes would be reflected in the NMR spectrum, providing valuable constraints for structure determination. The methyl group itself would serve as a unique spectroscopic marker, allowing researchers to monitor its local environment and dynamics in response to changes such as ligand binding or conformational transitions of the nucleic acid. The use of modified nucleosides, including those with fluorine labels or other reporter groups, is a rapidly evolving area, and the principles established with these probes can be extended to the potential applications of this compound in structural biology. oup.com

Comparative and Analog Based Research on 3 O Methylated Nucleosides

Structure-Activity Relationship (SAR) Studies of 3'-O-Methylthymidine Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, these studies involve comparing its effects with other nucleosides that have different modifications at the 3' position of the sugar moiety.

Comparative Analysis of Biological Activities with Other 3'-Modified Deoxynucleosides (e.g., 3'-deoxy, 3'-azido)

The biological activity of this compound can be contextualized by comparing it to other 3'-modified deoxynucleosides like 3'-deoxythymidine (B150655) and 3'-azido-3'-deoxythymidine (AZT).

3'-Deoxythymidine: This analog lacks any substituent at the 3' position. Its primary mechanism of action in antiviral therapy is as a chain terminator. Once incorporated into a growing DNA chain by a viral polymerase, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting replication. nih.gov

3'-Azido-3'-deoxythymidine (AZT): A well-known anti-HIV drug, AZT also functions as a chain terminator. nih.gov The 3'-azido group is a key feature that allows for its potent antiviral activity. nih.gov After intracellular phosphorylation to its triphosphate form, AZT competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the viral DNA by reverse transcriptase. nih.gov This incorporation leads to the termination of the growing DNA chain. nih.gov

The activity of this compound and its analogs is contingent on their recognition and phosphorylation by cellular or viral kinases to their active triphosphate forms. uni-hamburg.de The nature of the 3'-substituent significantly influences this process and subsequent interaction with DNA polymerases.

Below is a comparative table of the key features of these 3'-modified deoxynucleosides:

FeatureThis compound3'-Deoxythymidine3'-Azido-3'-deoxythymidine (AZT)
3' Modification Methoxy (B1213986) group (-OCH3)Hydrogen atom (-H)Azido group (-N3)
Primary Mechanism Potential Chain TerminatorChain TerminatorChain Terminator
Requirement for Activity Intracellular phosphorylation to triphosphateIntracellular phosphorylation to triphosphateIntracellular phosphorylation to triphosphate
Key Enzyme Interaction DNA PolymerasesDNA PolymerasesReverse Transcriptase, DNA Polymerases

Impact of 3'-O-Methylation on the Conformation and Interactions of the Sugar Moiety

The conformation of the sugar ring in a nucleoside is a critical determinant of its biological activity and how it interacts with enzymes and nucleic acid structures. nih.gov The sugar pucker, which describes the out-of-plane displacement of the C2' and C3' atoms of the furanose ring, can exist in two main conformations: C2'-endo (South) and C3'-endo (North). glenresearch.comresearchgate.net

DNA typically adopts a C2'-endo sugar pucker, which corresponds to the B-form double helix. glenresearch.com

RNA , due to the presence of the 2'-hydroxyl group, favors a C3'-endo conformation, characteristic of the A-form helix. glenresearch.com

The introduction of a methyl group at the 3'-O position of thymidine (B127349) influences the sugar's conformational preference. This modification can introduce steric constraints and alter the electronic properties of the sugar ring. researchgate.net NMR spectroscopy studies are instrumental in determining these conformational changes. nih.govnih.gov The presence of a bulky substituent like a methyl group at the 3' position can shift the conformational equilibrium of the sugar pucker. nih.gov For instance, modifications at the 2'-O position, such as methylation, are known to stabilize the C3'-endo conformation. nih.govmdpi.com This shift in conformation can affect how the nucleoside analog is recognized by polymerases and how it influences the structure of the nucleic acid upon incorporation.

Mechanistic Parallels and Distinctions with 2',3'-Dideoxy-3'-O-Methylthymidine

Comparing this compound with its 2',3'-dideoxy counterpart helps to isolate the role of the 2'-hydroxyl group in enzyme recognition and intracellular processing.

Similarities in Chain Termination Principles within Antiviral Research

Both this compound and 2',3'-dideoxy-3'-O-methylthymidine are investigated within the framework of antiviral research based on the principle of chain termination. For a nucleoside analog to act as a chain terminator, it must be incorporated into a growing nucleic acid chain and then prevent the addition of the next nucleotide. biorxiv.org This prevention is typically due to the absence of a 3'-hydroxyl group, which is necessary for the formation of a phosphodiester bond. s3waas.gov.in

In both analogs, the 3'-hydroxyl group is blocked by a methyl group. Therefore, once either of these analogs is phosphorylated to its triphosphate form and incorporated by a polymerase, it should, in principle, terminate the elongation of the DNA or RNA chain.

Differences in Enzyme Recognition and Intracellular Processing Due to the 2'-Dideoxy Modification

The presence or absence of the 2'-hydroxyl group is a key structural difference between this compound and 2',3'-dideoxy-3'-O-methylthymidine, leading to significant differences in their biological properties.

Enzyme Recognition: DNA polymerases and reverse transcriptases have specific recognition patterns for their substrates. The presence of a 2'-hydroxyl group in this compound makes it structurally more similar to a ribonucleoside, while the absence of this group in 2',3'-dideoxy-3'-O-methylthymidine makes it a deoxynucleoside analog. This difference can profoundly affect which polymerases recognize and incorporate the analog. For example, DNA polymerase alpha is known to have a major role in replicative DNA synthesis, while DNA polymerase beta is involved in DNA repair, and they show differential sensitivity to dideoxynucleotides. nih.gov

FeatureThis compound2',3'-Dideoxy-3'-O-Methylthymidine
2' Position Hydroxyl group (-OH)Hydrogen atom (-H)
Nucleoside Type Ribonucleoside-likeDeoxynucleoside analog
Potential Polymerase Substrate RNA and DNA polymerasesPrimarily DNA polymerases/Reverse Transcriptases
Intracellular Phosphorylation May be processed by kinases for both ribo- and deoxynucleosidesProcessed by deoxynucleoside kinases

Theoretical and Computational Investigations

Theoretical and computational methods are increasingly used to complement experimental studies in drug design and molecular biology. These approaches can provide detailed insights into the structural and energetic aspects of nucleoside analogs and their interactions with biological macromolecules.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be employed to study the electronic properties of these molecules. nih.gov This can provide insights into the stability of different conformations and the nature of non-covalent interactions that govern molecular recognition.

Molecular Docking and Dynamics Simulations: These techniques can simulate the interaction of the triphosphate form of this compound with the active site of various polymerases. Docking studies can predict the binding mode and affinity of the analog, while molecular dynamics simulations can provide a dynamic picture of the binding process and the conformational changes that occur. nih.gov Such studies are crucial for understanding the molecular basis of enzyme recognition and the mechanism of chain termination.

Computational approaches are also valuable for predicting how modifications might affect the stability of DNA or RNA duplexes upon incorporation of the analog. oup.com

Molecular Dynamics Simulations of this compound Incorporation into Nucleic Acid Strands and Polymerase Active Sites

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the structural and dynamic effects of modified nucleosides, such as this compound, on the conformation of nucleic acid strands and their interactions within the active sites of DNA polymerases. Although direct MD simulation studies specifically focused on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from simulations of structurally related analogs, such as nucleosides with modifications at the 2'-O-position or those with altered phosphate (B84403) backbones. These studies collectively suggest that the introduction of a methyl group on the sugar moiety can significantly influence local conformation, hydration patterns, and interactions with enzymes.

MD simulations of modified oligonucleotides have demonstrated that alterations to the sugar-phosphate backbone can induce notable changes in the local environment of the nucleic acid. For instance, simulations of dithymidine methylphosphonate (B1257008) diastereomers, where a methyl group replaces a non-bridging phosphate oxygen, revealed significant changes in the coordination of water molecules around the internucleotidic linkage. nih.gov This altered hydration pattern, in turn, affects the hydration of other parts of the molecule, with the most significant differences observed at the deoxyribose moieties. nih.gov By analogy, the 3'-O-methyl group of this compound would be expected to disrupt the local hydration shell and alter the electrostatic environment of the phosphate backbone.

Within the confines of a DNA polymerase active site, the presence of a 3'-O-methyl group is anticipated to have profound consequences. DNA polymerases have a highly specific active site that recognizes the 3'-hydroxyl group of the growing primer strand to catalyze the addition of the next nucleotide. youtube.com The replacement of this hydroxyl group with a methoxy group in this compound would eliminate the nucleophile required for the phosphodiester bond formation, effectively acting as a chain terminator. MD simulations of DNA polymerases with mismatched or modified nucleotides have shown that the enzyme's conformation can be significantly altered to accommodate or reject the analog. acs.org It is plausible that simulations of this compound within a polymerase active site would reveal steric clashes and a disruption of the precise alignment of catalytic residues and metal ions necessary for polymerization. nih.gov

ParameterExpected Influence of this compoundBasis of Inference from Analog Studies
Local Hydration ShellDisruption and altered coordination of water molecules around the phosphate backbone.MD simulations of dithymidine methylphosphonates show significant changes in hydration patterns. nih.gov
Sugar Pucker ConformationSteric influence on the C3'-endo/C2'-endo equilibrium.Studies on 2'-O-methylated nucleosides demonstrate a bias in sugar pucker preference. nih.gov
Interaction with DNA PolymeraseChain termination due to the absence of a 3'-hydroxyl group.The fundamental mechanism of DNA polymerization requires a 3'-OH for nucleophilic attack. youtube.com
Polymerase Active Site ConformationPotential for steric clashes and misalignment of catalytic components.Simulations of polymerases with modified nucleotides indicate conformational adjustments. acs.org

Quantum Chemical Calculations of Electronic Properties and Reactivity of this compound

The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. scirp.org For thymidine derivatives, DFT calculations have shown that modifications to the sugar or base moiety can modulate these energy levels. scirp.org The introduction of the electron-donating 3'-O-methyl group in this compound is expected to slightly raise the HOMO energy level compared to thymidine, potentially making it more susceptible to oxidation.

Other important electronic properties that can be calculated include the dipole moment, which influences solubility and non-bonded interactions, and the distribution of atomic charges. scirp.org A higher dipole moment can enhance binding affinity to a target protein. scirp.org The methylation at the 3'-O position would alter the charge distribution around the sugar moiety, which could affect its interactions with the active site of enzymes.

Quantum chemical calculations are also employed to predict the reactivity of molecules through various descriptors. These include chemical potential, hardness, softness, and the electrophilicity index. scirp.org These parameters provide a quantitative measure of a molecule's stability and its propensity to participate in chemical reactions. For instance, a smaller HOMO-LUMO gap generally corresponds to higher reactivity. scirp.org By comparing the calculated reactivity descriptors of this compound with those of other thymidine analogs, it would be possible to rank their relative reactivities.

Furthermore, DFT calculations can be used to model reaction pathways, such as the formation or cleavage of chemical bonds. researchgate.net In the context of this compound, this could be applied to study the stability of the glycosidic bond or the potential for metabolic transformations.

Quantum Chemical PropertyPredicted Characteristic for this compoundSignificance
HOMO EnergySlightly higher than thymidine.Indicates a greater tendency to donate electrons.
LUMO EnergyRelatively unchanged compared to thymidine.Reflects the ability to accept electrons.
HOMO-LUMO GapSlightly smaller than thymidine.Suggests potentially higher reactivity. scirp.org
Dipole MomentAltered compared to thymidine.Influences solubility and intermolecular interactions. scirp.org
Chemical HardnessSlightly lower than thymidine.Correlates with higher reactivity. scirp.org

Computational Modeling for Predicting Structure-Function Relationships and Rational Design of Research Agents

Computational modeling plays a pivotal role in establishing structure-function relationships and in the rational design of novel research agents based on scaffolds like this compound. These in silico approaches accelerate the drug discovery and design process by predicting the biological activities and interactions of molecules, thereby reducing the need for extensive and costly experimental screening. nih.govnih.gov

The prediction of structure-function relationships for this compound and its derivatives can be approached through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activities. youtube.com By developing a QSAR model for a set of related nucleoside analogs, it is possible to predict the activity of new, unsynthesized compounds, including derivatives of this compound. This can guide the selection of the most promising candidates for synthesis and experimental testing.

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein. mdpi.com In the context of this compound, docking studies could be performed to investigate its interaction with the active sites of various enzymes, such as kinases or polymerases. This would provide insights into why it might act as an inhibitor and could help in designing modifications to enhance its binding affinity or specificity.

The rational design of research agents also extends to engineering enzymes that can better accommodate or process modified nucleosides. For instance, computational enzyme design has been successfully used to create an orthogonal nucleoside analog kinase for 3'-deoxythymidine, significantly altering its substrate specificity. rsc.org A similar approach could be envisioned for designing enzymes that specifically recognize and phosphorylate this compound, which could be useful for various biotechnological applications.

Computational Modeling ApproachApplication to this compound ResearchPotential Outcome
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of this compound derivatives. youtube.comIdentification of key structural features for desired activity.
Molecular DockingSimulating the binding of this compound to target enzymes. mdpi.comUnderstanding binding modes and predicting binding affinities.
De Novo DesignGenerating novel nucleoside analogs based on the this compound scaffold. chemrxiv.orgDiscovery of new research agents with optimized properties.
Computational Enzyme DesignEngineering enzymes to specifically recognize and process this compound. rsc.orgDevelopment of new tools for biotechnology and synthetic biology.

Q & A

Basic Research Questions

Q. How does the methylation position (3'-O) in 3'-O-Methylthymidine influence its biochemical interactions compared to other thymidine isomers?

  • Methodological Answer : Structural isomerism impacts hydrogen bonding, steric effects, and enzyme recognition. Use nuclear magnetic resonance (NMR) to confirm methylation position and compare thermodynamic stability via differential scanning calorimetry (DSC). Computational modeling (e.g., molecular docking) can predict interactions with polymerases or nucleases. Activity assays (e.g., enzyme inhibition studies) should be paired with analogs like 2'-O-methylthymidine to isolate positional effects .

Q. What synthetic methodologies are employed for the preparation of this compound, and how are they optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves regioselective protection of thymidine hydroxyl groups. For example, use benzoylation or tritylation to protect the 5'-OH group, followed by methylation at the 3'-position using methyl iodide under alkaline conditions. Purification via silica gel chromatography and characterization by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) ensure structural fidelity. Yield optimization may require iterative adjustments to reaction time, temperature, and stoichiometry .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns (C18) and electrospray ionization (ESI) provides high sensitivity. Isotope-labeled internal standards (e.g., 13^{13}C-thymidine) mitigate matrix effects. For RNA/DNA incorporation studies, enzymatic digestion followed by LC-MS/MS can distinguish this compound from unmodified nucleosides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?

  • Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic degradation, or off-target effects. Conduct comparative studies using isogenic cell lines or in vitro reconstituted systems to isolate variables. Pair activity assays (e.g., antiviral efficacy) with pharmacokinetic profiling (plasma stability, half-life) and metabolomics to identify degradation products. Cross-validate findings using orthogonal techniques like surface plasmon resonance (SPR) for binding affinity measurements .

Q. What strategies are recommended for integrating this compound into RNA modification studies to assess its impact on transcript stability and immune evasion?

  • Methodological Answer : Incorporate this compound into synthetic RNA via solid-phase synthesis. Use RNA stability assays (e.g., serum incubation followed by gel electrophoresis) and compare degradation rates to unmodified RNA. For immune evasion, test Toll-like receptor (TLR) activation in HEK293 cells transfected with TLR7/8 reporters. RNA immunoprecipitation sequencing (RIP-seq) can identify protein interactions altered by methylation .

Q. How should one design experiments to differentiate the role of this compound in nucleic acid stability versus protein interactions?

  • Methodological Answer : Use a dual approach:

  • Stability : Measure melting temperatures (TmT_m) of DNA/RNA duplexes using UV-Vis spectroscopy. Compare with 2'-O or 5'-O analogs to isolate 3'-O effects.
  • Protein Interactions : Employ biophysical methods like isothermal titration calorimetry (ITC) for binding affinity or cryo-EM for structural insights. CRISPR-Cas9-edited cell lines lacking specific methyltransferases can clarify endogenous roles .

Data Analysis and Reproducibility

Q. What are the best practices for ensuring reproducibility in studies involving this compound synthesis and characterization?

  • Methodological Answer : Document synthetic steps with detailed reaction conditions (solvent purity, catalyst batches). Share raw NMR/MS data in supplementary materials, including peak assignments. Use open-source software (e.g., MestReNova) for spectral analysis. For biological assays, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like protocols.io .

Q. How can bioinformatics tools enhance the study of this compound's role in epigenetic or epitranscriptomic regulation?

  • Methodological Answer : Leverage databases like PubChem (for structural analogs) and GEO (for methylation-associated transcriptomes). Use tools like MODOMICS to map known RNA modifications and predict methyltransferase interactions. Molecular dynamics simulations (e.g., GROMACS) can model methylation effects on nucleic acid flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.